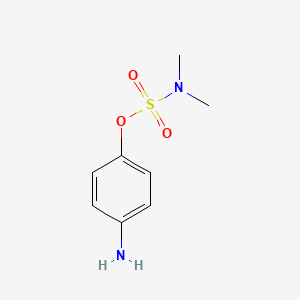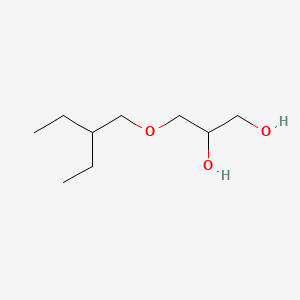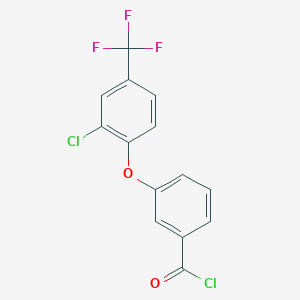
Agn-PC-0nhnx8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0nhnx8 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0nhnx8 involves several steps, starting with the selection of appropriate precursors. The compound can be synthesized using a combination of chemical reduction and precipitation methods. For instance, silver nitrate can be used as a precursor, and the reduction can be achieved using hydrogen peroxide as a reducing agent . The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as chemical vapor deposition, sol-gel processes, and microwave-assisted synthesis. These methods ensure high efficiency and consistency in the production of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0nhnx8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of silver oxide, while reduction can yield metallic silver. Substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Agn-PC-0nhnx8 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: The compound has shown potential in biological applications, such as antimicrobial agents and biosensors.
Medicine: this compound is being explored for its therapeutic properties, including its use in drug delivery systems and as an anticancer agent.
Industry: In industrial applications, the compound is used in the production of nanomaterials, coatings, and electronic components
Mechanism of Action
The mechanism of action of Agn-PC-0nhnx8 involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. For instance, in antimicrobial applications, this compound disrupts the cell membrane integrity of bacteria, leading to cell death. In cancer therapy, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Agn-PC-0nhnx8 can be compared with other similar compounds to highlight its uniqueness:
Silver Nanoparticles (AgNPs): Both this compound and AgNPs have antimicrobial properties, but this compound exhibits higher stability and reactivity.
Gold Nanoparticles (AuNPs): While AuNPs are widely used in biomedical applications, this compound offers a cost-effective alternative with comparable efficacy.
Copper Nanoparticles (CuNPs): CuNPs are known for their catalytic properties, but this compound provides better performance in certain chemical reactions .
Properties
CAS No. |
79510-92-2 |
|---|---|
Molecular Formula |
C14H7Cl2F3O2 |
Molecular Weight |
335.1 g/mol |
IUPAC Name |
3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoyl chloride |
InChI |
InChI=1S/C14H7Cl2F3O2/c15-11-7-9(14(17,18)19)4-5-12(11)21-10-3-1-2-8(6-10)13(16)20/h1-7H |
InChI Key |
XELWJUBZIUJVHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


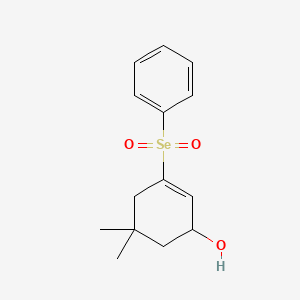
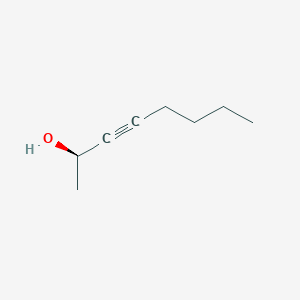

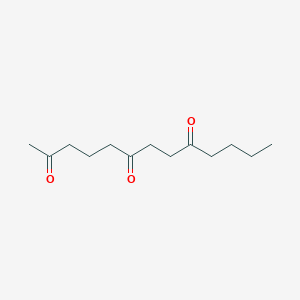
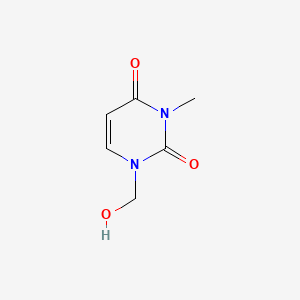
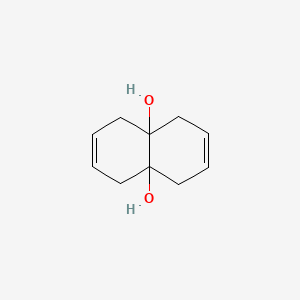
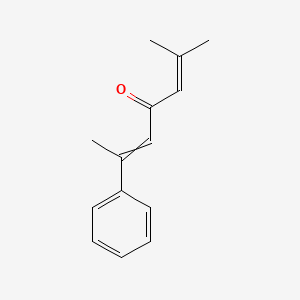
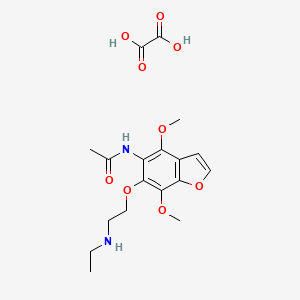
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
